molecular formula C16H19FNO3P B2453047 Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate CAS No. 380894-77-9

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Cat. No. B2453047
M. Wt: 323.304
InChI Key: CPOPYWOLIYKTLP-UHFFFAOYSA-N
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Description

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate (DEP) is a phosphonate ester that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents, such as chloroform and methanol. DEP has been found to have a wide range of biochemical and physiological effects, and it is also useful for a variety of laboratory experiments.

Scientific research applications

Herbicidal Activity

Diethyl phosphonate derivatives have been explored for their herbicidal activities. Xiao, Li, and Shi (2008) synthesized a derivative, diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate, demonstrating potent herbicidal activity against monocotyledonous and dicotyledonous plants, suggesting potential as herbicides (Xiao, Li, & Shi, 2008).

Anticorrosion Properties

Phosphonate derivatives, including diethyl (phenylamino) methyl phosphonates, have been studied for their anticorrosion properties. Moumeni et al. (2020) investigated these compounds as corrosion inhibitors for carbon steel in hydrochloric acid, showing promising results (Moumeni et al., 2020).

Biological Properties and Anticancer Activity

Diethyl phosphonates have also been examined for their biological properties. Ivanov et al. (2013) reported the synthesis of diethyl(N-arylaminocarbonyl)methyl phosphonates with low toxicity and the ability to penetrate cells. One compound showed inhibitory effects on M. tuberculosis in vitro (Ivanov et al., 2013). Additionally, Prasad et al. (2013) synthesized diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates, showing potential as anti-breast cancer agents (Prasad et al., 2013).

Plant Growth Regulation

Diethyl phosphonates have been used to develop plant growth regulators. Altug et al. (2018) synthesized thiazolo[3,2-a]pyridin-8-yl-phosphonate derivatives, with one compound significantly enhancing biomass and chlorophyll content in tomato and common bean plants (Altug et al., 2018).

Synthesis and Characterization

The synthesis and structural characterization of diethyl phosphonates are fundamental for their applications. Ouahrouch et al. (2013, 2014) reported the crystal structures of diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives, contributing to the understanding of their molecular properties (Ouahrouch et al., 2013) (Ouahrouch et al., 2014).

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOPYWOLIYKTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

CAS RN

380894-77-9
Record name Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
R Leroy, F Pedinielli, G Bourbon, JM Nuzillard… - Analytical …, 2022 - ACS Publications
Diethanolamine/DMSO-d 6 as a viscous binary solvent is first reported for the individualization of low-polarity mixture components by multidimensional heteronuclear ViscY NMR …
Number of citations: 3 pubs.acs.org
J Liu, B Sun, X Zhao, J Xing, Y Gao… - Journal of Medicinal …, 2017 - ACS Publications
Protease-activated receptor-1 (PAR1), a G-protein-coupled receptor, plays a critical role in thrombin-mediated platelet aggregation. It is regarded as a promising antithrombosis target …
Number of citations: 16 pubs.acs.org

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